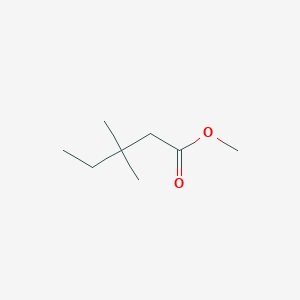

Methyl 3,3-dimethylpentanoate

説明

Significance and Research Context of Branched Esters

Branched esters, such as Methyl 3,3-dimethylpentanoate, are a class of organic compounds that are isomers of their straight-chain counterparts. The presence of alkyl branches along the carbon chain imparts unique physical and chemical properties, including altered melting and boiling points, and different steric and electronic effects in chemical reactions. These characteristics make them valuable in various applications.

In recent years, there has been growing interest in the synthesis and application of branched-chain fatty acids and their esters. researchgate.net Research has explored their roles as bioactive molecules, with some studies suggesting potential health benefits associated with their consumption in dairy products. mdpi.comnih.gov Furthermore, the unique structural properties of branched esters are being investigated for their potential use in the development of new materials, such as specialty polymers. smolecule.comsmolecule.com The study of branched esters like this compound contributes to a deeper understanding of structure-property relationships in organic molecules, which is fundamental to advancing chemical synthesis and materials science.

Historical Perspective of this compound Research

The precursor for this compound is 3,3-dimethylpentanoic acid. smolecule.com Research into the synthesis of branched-chain carboxylic acids has been a subject of interest in organic chemistry for many years, with various methods being developed for their preparation. smolecule.com The study of these compounds and their subsequent conversion to esters like this compound is a natural progression in the field of organic synthesis, driven by the desire to create novel molecules with specific properties.

Scope and Objectives of Academic Inquiry into the Chemical Compound

The primary focus of academic inquiry into this compound revolves around its utility as a chemical intermediate in organic synthesis. smolecule.com Researchers are interested in this compound as a building block for the construction of more complex molecules. Its specific stereochemistry and functional groups make it a valuable reagent in a variety of chemical reactions. smolecule.com

One of the key objectives in the study of this compound is to explore its reactivity and potential to form new chemical bonds. smolecule.com This includes its use in the synthesis of novel compounds with potential applications in pharmaceuticals and other areas of chemical industry.

Furthermore, the physical and chemical properties of this compound itself are of interest. Understanding these properties is crucial for its application in different contexts. For instance, some sources suggest its potential use as a flavoring agent or fragrance component due to the characteristic fruity odor of many esters. smolecule.com However, it is important to note that its use in fragrance is not universally recommended. thegoodscentscompany.com The exploration of its potential in material science, particularly in the creation of polymers, is another area of investigation, largely stemming from the properties of its precursor, 3,3-dimethylpentanoic acid. smolecule.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O2 | nih.gov |

| Molecular Weight | 144.21 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 101186-01-0 | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data Type | Key Features | Source |

| InChI | InChI=1S/C8H16O2/c1-5-8(2,3)6-7(9)10-4/h5-6H2,1-4H3 | nih.gov |

| InChIKey | IPCWFHVHMBOKPA-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCC(C)(C)CC(=O)OC | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

methyl 3,3-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-8(2,3)6-7(9)10-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCWFHVHMBOKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396003 | |

| Record name | Methyl 3,3-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101186-01-0 | |

| Record name | Methyl 3,3-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,3-dimethylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to Methyl 3,3 Dimethylpentanoate and Its Analogs

Direct Esterification and Transesterification Routes

Direct esterification and transesterification represent the most fundamental and widely employed methods for the synthesis of esters like Methyl 3,3-dimethylpentanoate.

Direct Esterification: This approach, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, this entails reacting its precursor, 3,3-dimethylpentanoic acid, with methanol (B129727). smolecule.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess methanol is often used, or the water generated during the reaction is removed. researchgate.net Common acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). smolecule.com

Transesterification: This method involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. googleapis.com For instance, an existing ester of 3,3-dimethylpentanoic acid (e.g., an ethyl or benzyl (B1604629) ester) could be converted to this compound by reacting it with a large excess of methanol. smolecule.com This process is also reversible and driven to completion by using the alcohol reactant as the solvent. googleapis.com Base-catalyzed transesterification, using an alkoxide like sodium methoxide, proceeds via a nucleophilic addition-elimination mechanism. googleapis.com

| Method | Reactants | Catalyst | Key Features |

| Direct Esterification | 3,3-Dimethylpentanoic acid + Methanol | Acid (e.g., H₂SO₄) | Equilibrium reaction; often requires excess alcohol or water removal. smolecule.comresearchgate.net |

| Transesterification | Other ester of 3,3-dimethylpentanoic acid + Methanol | Acid or Base (e.g., NaOCH₃) | Reversible process; driven by excess alcohol. smolecule.comgoogleapis.com |

Alkylation and Carbonylation Strategies

More advanced synthetic routes to the carbon skeleton of this compound and its analogs involve the formation of new carbon-carbon bonds through alkylation and carbonylation reactions. These methods offer pathways to more complex and functionalized esters.

Palladium(II)-Catalyzed Hydrocarbonylation of Enol Esters to Form Methyl 3-acetoxy-4,4-dimethylpentanoate

Palladium-catalyzed reactions are powerful tools in modern organic synthesis. A notable example is the hydrocarbonylation of enol esters. In a study by Kudo et al., the palladium(II)-catalyzed carbonylation of 3,3-dimethyl-1-buten-2-yl acetate (B1210297) was investigated. oup.com This reaction, conducted in the presence of methanol and under carbon monoxide pressure, resulted in the exclusive formation of Methyl 3-acetoxy-4,4-dimethylpentanoate, a β-hydroesterification product, in a 64% yield. researchgate.netoup.com This process demonstrates a highly regioselective method for creating a functionalized pentanoate structure, where a methoxycarbonyl group is added across the double bond of the enol ester. The reaction variables, including the base-to-palladium ratio and carbon monoxide pressure, were optimized to maximize the yield. oup.com

Alkylation of Methyl Isobutyrate Silyl (B83357) Enol Ethers with Alcohols for Functionalized Ester Synthesis

Silyl enol ethers are versatile nucleophiles used in various C-C bond-forming reactions. Their alkylation provides a route to functionalized carbonyl compounds. Research has demonstrated the alkylation of methyl isobutyrate silyl enol ether with alcohols, facilitated by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter. researchgate.net For example, the reaction with bis[4-(dimethylamino)phenyl]methanol proceeds smoothly to yield Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. researchgate.net This metal-free approach activates both the silyl enol ether and the alcohol, enabling the formation of a new carbon-carbon bond at the α-position of the ester, leading to highly substituted ester products. Other studies have explored photoredox-catalyzed decarboxylative alkylation of silyl enol ethers to produce functionalized ketones, highlighting the versatility of these intermediates. organic-chemistry.org

Stereoselective Alkylation in the Synthesis of Biological Markers Utilizing Chiral Methyl 3,4-dimethylpentanoate

The synthesis of chiral molecules, particularly those intended as biological markers or for incorporation into natural products, requires precise control over stereochemistry. acs.org The deoxypropionate motif, a 1,3-dimethyl array, is a common structural feature in many natural products. rug.nl Synthetic strategies to access chiral analogs like Methyl 3,4-dimethylpentanoate often rely on stereoselective alkylation.

Pioneering methods include the copper-catalyzed asymmetric 1,4-conjugate addition (ACA) of an organometallic reagent to an α,β-unsaturated ester that contains a chiral auxiliary. rug.nl Another powerful strategy is the alkylation of chiral enolates. In this approach, a chiral auxiliary attached to the ester directs the incoming alkyl group to one face of the enolate, thereby establishing a new stereocenter with high selectivity. These methods are crucial for building the specific stereoisomers required for studying biological systems, such as in the synthesis of non-canonical amino acids or peptide fragments for protease analysis. rug.nlnih.gov

Oxidation and Reduction Pathways

Redox transformations of precursor molecules are a common and essential strategy for arriving at the necessary carboxylic acid, which can then be esterified to the final product.

Oxidation of Precursor Alcohols (e.g., 3,3-dimethylpentanol to 3,3-dimethylpentanoic acid)

A standard and reliable method for preparing the carboxylic acid precursor to this compound is through the oxidation of the corresponding primary alcohol. smolecule.com Specifically, 3,3-dimethylpentanol can be oxidized to 3,3-dimethylpentanoic acid. smolecule.com This transformation is typically achieved using strong oxidizing agents.

Common reagents for this type of oxidation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

The resulting 3,3-dimethylpentanoic acid can then be isolated and subsequently esterified with methanol to yield the target compound, this compound, as described in section 2.1. smolecule.com

| Oxidizing Agent | Precursor | Product | Reference |

| Potassium Permanganate (KMnO₄) | 3,3-Dimethylpentanol | 3,3-Dimethylpentanoic acid | smolecule.com |

| Chromium Trioxide (CrO₃) | 3,3-Dimethylpentanol | 3,3-Dimethylpentanoic acid | smolecule.com |

Copper-Catalyzed Aerobic C(sp3)–H Oxidation in Derivatives like Methyl 3-oxo-4,4-dimethylpentanoate

The selective oxidation of C(sp3)–H bonds is a significant challenge in organic synthesis. Copper catalysis in the presence of molecular oxygen (aerobic oxidation) presents an economical and environmentally favorable method for such transformations. nih.govmdpi.com This approach is particularly relevant for the synthesis of derivatives of this compound, such as methyl 3-oxo-4,4-dimethylpentanoate.

Recent advancements have highlighted the efficacy of copper catalysts in promoting the oxidation of C(sp3)–H bonds adjacent to a carbonyl group (α-carbonyl C(sp3)–H oxidation). rsc.org This strategy can be employed to introduce functionality into saturated ester systems. The interplay between copper catalysts and molecular oxygen allows for controlled oxidation without the need for stoichiometric oxidants. rsc.org The mechanism often involves the formation of a copper-peroxo intermediate, which facilitates the oxidation process. d-nb.info

The development of tandem multicomponent reactions that incorporate aerobic C(sp3)–H bond oxidation showcases the versatility of this methodology. rsc.org For instance, a domino multi-component synthesis of 2,4,5-trisubstituted imidazoles has been developed, which utilizes an efficient and practical aerobic benzylic sp3 C–H oxidation as a key step, employing an inexpensive copper/oxygen catalytic system under mild conditions. rsc.org Although not directly synthesizing methyl 3-oxo-4,4-dimethylpentanoate, this demonstrates the potential of copper-catalyzed aerobic oxidation in complex molecule synthesis.

Computational studies have provided insights into the mechanism of copper-catalyzed vinylogous aerobic oxidation of unsaturated compounds. d-nb.info These studies reveal the multifaceted role of the copper catalyst in facilitating substrate deprotonation, activating molecular oxygen, and promoting subsequent transformations. d-nb.info

Hydroformylation and Related Olefin Functionalization

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from alkenes. wikipedia.orgmt.com This process involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically using a transition metal catalyst. wikipedia.org

Industrial Production of Pentanal Derivatives via Hydroformylation

The hydroformylation of butene isomers is a primary industrial method for producing pentanal (valeraldehyde) and its derivatives. google.comgoogle.com These C5-aldehydes are crucial intermediates for the synthesis of a wide range of chemicals, including alcohols, carboxylic acids, and esters like this compound.

The process typically involves reacting butene with synthesis gas (a mixture of carbon monoxide and hydrogen) at elevated temperatures and pressures in the presence of a catalyst. wikipedia.org While homogeneous rhodium and cobalt-based catalysts have been traditionally used, significant research has focused on developing heterogeneous catalysts to simplify catalyst recovery and recycling. researchgate.net For example, cobalt-based materials derived from metal-organic frameworks (MOFs) have shown promise as heterogeneous catalysts for the hydroformylation of various olefins, including butenes. researchgate.net

A key challenge in the industrial setting is the efficient utilization of feedstock, particularly those with low concentrations of the desired olefin. google.com Innovative process designs, such as combining hydroformylation with a downstream dehydrogenation step, have been developed to enhance the material utilization of low-butene feed mixtures. google.com

Cascade and Multicomponent Reactions for Advanced Synthesis

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis. They allow for the construction of complex molecules from simple starting materials in a single synthetic operation, which is both efficient and environmentally friendly. tcichemicals.comresearchgate.netrsc.org

MCRs are characterized by the simultaneous reaction of three or more starting materials in one pot to form a product that incorporates structural elements from each reactant. tcichemicals.comfrontiersin.org This approach offers high atom economy and reduces the number of purification steps. researchgate.net

While a direct MCR for the synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs are highly applicable to the synthesis of its analogs and other complex esters. For example, the Ugi and Passerini reactions are well-known MCRs that can generate a variety of α-amino acid and α-acyloxy carboxamide derivatives, respectively. beilstein-journals.org These reactions demonstrate the potential to rapidly build molecular complexity around a core scaffold.

Furthermore, cascade reactions involving C-C bond cleavage and subsequent annulation have been developed using copper catalysis. dicp.ac.cn For instance, a [4+1] annulation cascade of cycloketone oxime esters with enaminothiones provides a route to highly substituted 3-aminothiophenes. dicp.ac.cn

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, are particularly attractive for the synthesis of complex molecules like non-canonical amino acids and their derivatives. nih.govfrontiersin.org

While no direct biocatalytic synthesis of this compound is described, the principles of enzymatic synthesis are relevant to the production of its precursors and analogs. For instance, amine transaminases (ATAs) are enzymes that can be used to produce chiral amines, which are valuable building blocks in pharmaceutical synthesis. mdpi.com Enzymatic cascades involving ATAs have been developed for the synthesis of various non-canonical amino acids. mdpi.com

The synthesis of (RS)-5-(3-amino-3-carboxypropylthio)-3,3-dimethylpentanoic acid, an analog of the target molecule, has been reported as a potent inhibitor of the enzyme betaine-homocysteine S-methyltransferase. nih.gov This highlights the potential for designing and synthesizing structurally related compounds for biological applications.

The following table summarizes the key synthetic strategies discussed:

| Synthetic Strategy | Key Features | Relevant Analogs/Derivatives |

| Copper-Catalyzed Aerobic C(sp3)–H Oxidation | Utilizes O2 as an oxidant, economical, environmentally friendly. nih.govmdpi.com | Methyl 3-oxo-4,4-dimethylpentanoate, 2,4,5-trisubstituted imidazoles. rsc.orgrsc.org |

| Hydroformylation | Industrial process for aldehyde synthesis from alkenes. wikipedia.orgmt.com | Pentanal derivatives. google.comgoogle.com |

| Cascade and Multicomponent Reactions | High efficiency, atom economy, reduced waste. tcichemicals.comresearchgate.netrsc.org | Substituted 3-aminothiophenes, α-amino acid and α-acyloxy carboxamide derivatives. beilstein-journals.orgdicp.ac.cn |

| Biocatalytic and Enzymatic Synthesis | High selectivity, green chemistry principles. mdpi.com | Non-canonical amino acids, (RS)-5-(3-amino-3-carboxypropylthio)-3,3-dimethylpentanoic acid. nih.govnih.gov |

Derivatization Strategies and Applications in Organic Synthesis

Formation of Alpha,Beta-Diaminopropionic Acid Derivatives via Acidic Methanolysis of Esters

A significant derivatization strategy applicable to esters involves their conversion into amino acid derivatives. While direct methanolysis of Methyl 3,3-dimethylpentanoate to a diaminopropionic acid is not prominently documented, the acidic methanolysis of related ester-containing structures is a known method for producing α,β-diaminopropionic acid derivatives. For instance, the acidic methanolysis of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones, which can be synthesized from α-amino acids, provides access to α,β-dialkylated α,β-diaminopropionic acids. researchgate.net This process typically involves the hydrolysis of an intermediate condensation product, yielding compounds like (2S,3S)-2,3-bisbenzoylamino-2,4-dimethylpentanoic acid methyl ester. researchgate.net This synthetic pathway highlights a potential, albeit indirect, route for transforming ester functionalities similar to that in this compound into complex amino acid structures.

Utilization as a Building Block in Complex Molecule Construction

The unique structure of this compound makes it a valuable building block in the synthesis of larger, more intricate molecules, including those with significant biological or geological relevance.

This compound has been identified as a key intermediate in the synthesis of novel pharmaceutical compounds. Notably, it serves as a building block in the creation of the synthetic cannabinoid MDMB-4en-PINACA. smolecule.com In this context, the compound is utilized in a series of chemical reactions to construct the larger, pharmacologically active molecule. smolecule.com The application demonstrates its utility as a precursor in medicinal chemistry for developing new synthetic drugs. smolecule.com Furthermore, related chiral structures, such as (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid, are recognized as versatile building blocks for drug discovery, underscoring the value of the 3,3-dimethylpentanoate scaffold in developing new drug candidates. smolecule.com

Derivatives of dimethylpentanoate esters play a crucial role in the synthesis of specific biomarkers, which are vital for geochemical studies. A notable example is the synthesis of dinosterane derivatives, which are C30 steranes used as markers for dinoflagellates in fossil records. In one synthetic route, a key step involves the alkylation of (20S)-20-(iodomethyl)-4α-methyl-5α-pregnane with a related compound, methyl (3S)-3,4-dimethylpentanoate. lookchem.comresearchgate.net This reaction leads to the formation of methyl (20R,23ξ,24R)-4α,24-dimethyl-5α-cholestane-23-carboxylate, a direct precursor to a dinosterane derivative. lookchem.com This application showcases how the specific branched structure of dimethylpentanoate esters is essential for constructing complex and highly specific molecular skeletons found in geological samples.

Isotopic Labeling and Radiosynthesis (e.g., Methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C)

Isotopic labeling is a critical technique for tracking molecules in biological and chemical systems. A radiolabeled derivative, Methyl 3-oxo-4,4-dimethylpentanoate-1,3-¹⁴C, has been synthesized for research purposes. researchgate.net The synthesis involves a multi-step process:

A Grignard reagent is prepared from 2-chloro-2-methylpropane.

This reagent is then carbonated using ¹⁴CO₂.

The resulting trimethylacetic acid is treated with methyllithium (B1224462) to produce 3,3-Dimethyl-2-butanone.

This ketone is treated with sodium amide (NaNH₂) to form an enolate.

The enolate is carbonated with a second molecule of ¹⁴CO₂, and the resulting ketoacid is immediately treated with excess diazomethane (B1218177) to yield Methyl 3-oxo-4,4-dimethylpentanoate-1,3-¹⁴C. researchgate.net

This radiosynthesis provides a valuable tool for metabolic studies and reaction mechanism investigations where the labeled carbon atoms can be traced.

Computational Chemistry and Theoretical Characterization of Methyl 3,3 Dimethylpentanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, reaction energies, and transition states.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For Methyl 3,3-dimethylpentanoate, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, an electronic structure analysis can be performed. This reveals the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Properties such as molecular orbital energies (HOMO-LUMO gap), Mulliken atomic charges, and the molecular electrostatic potential (MEP) map are calculated. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important, as they indicate regions of the molecule likely to act as an electron donor and an electron acceptor, respectively.

Below is a table of hypothetical, yet representative, calculated geometric parameters for the optimized structure of this compound, based on typical values for similar organic molecules. epstem.net

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| O-CH3 (ester) | ~1.44 Å | |

| C-C (quaternary) | ~1.54 Å | |

| Bond Angles | ||

| O=C-O | ~124° | |

| C-O-CH3 | ~116° | |

| C-C-C (backbone) | ~110° | |

| Electronic Properties | ||

| HOMO Energy | - | ~ -10.5 eV |

| LUMO Energy | - | ~ 1.5 eV |

| HOMO-LUMO Gap | - | ~ 12.0 eV |

This is an interactive table. The values presented are illustrative and represent typical data obtained from DFT calculations for esters.

DFT calculations are highly effective for mapping out the entire pathway of a chemical reaction, from reactants to products. This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy barrier of the reaction.

For this compound, a key reaction is its formation via Fischer-Speier esterification of 3,3-dimethylpentanoic acid with methanol (B129727), typically under acid catalysis. byjus.comlibretexts.org Computational studies can model this mechanism by:

Protonation of the carbonyl oxygen of the carboxylic acid. libretexts.org

Nucleophilic attack by the methanol oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.com

Proton transfer and subsequent elimination of a water molecule. libretexts.org

Deprotonation to yield the final ester product.

DFT calculations can locate the transition state for the rate-determining step, which is often the nucleophilic attack or the elimination of water, providing crucial insights into the reaction kinetics. mdpi.com

Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. DFT is a powerful tool for predicting these outcomes by comparing the activation energies of the different reaction pathways leading to the various possible products. The pathway with the lowest energy barrier is the most kinetically favorable and will correspond to the major product.

While this compound itself is achiral, theoretical calculations can be used to predict selectivity in reactions involving its derivatives or its formation from chiral precursors. For instance, in a study on the related compound methyl 3,4-dimethylpentanoate, DFT calculations were used to explain the observed selectivity in the palladium/Brønsted acid-catalyzed methoxycarbonylation of an internal alkene. researchgate.netnih.gov The calculations showed that steric effects controlled the reaction, favoring the formation of the linear ester over the branched ester. researchgate.netresearchgate.net Such an approach could be applied to predict outcomes in reactions involving this compound.

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. A functional approximates the exchange and correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules and reaction mechanisms like those involving esters, the B3LYP hybrid functional is widely used and has been shown to provide a good balance of accuracy and computational cost. mdpi.compsu.edu Other functionals like PBE and BP86 are also employed. nih.gov

Basis sets range from minimal (e.g., STO-3G) to very large and complex. For accurate results, polarized and diffuse functions are often added. A common choice for organic molecules is the Pople-style basis set 6-31G(d), which includes polarization functions on heavy atoms. For higher accuracy, larger basis sets like 6-311++G(d,p) are used, which include diffuse functions (++) and polarization functions on both heavy atoms and hydrogens. psu.edunih.gov The choice of functional and basis set is often validated by comparing calculated results with experimental data for a few known compounds before applying them to the system of interest. eurjchem.com

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and frequency calculations for medium-sized organic molecules. |

| B3LYP | 6-311++G(d,p) | High-accuracy single-point energy calculations, reaction barrier heights, and weak interactions. psu.edu |

| PBE | def2-TZVP | Conformational analysis and free energy profiles. nih.gov |

| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions, thermochemistry, and kinetics. |

This interactive table summarizes common DFT functional and basis set combinations for studying organic molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. Unlike DFT, which often focuses on static, minimum-energy structures, MD simulates the actual movements of atoms and molecules over time by solving Newton's equations of motion. This provides insight into the conformational flexibility, diffusion, and interaction of molecules with their environment, such as a solvent or a biological receptor.

For this compound, no explicit MD simulation studies are found in the surveyed literature. However, MD simulations are highly relevant for understanding its physical properties, such as viscosity and density, and its behavior in solution. Furthermore, MD simulations are extensively used to study enzyme-catalyzed reactions, such as the synthesis or hydrolysis of esters by lipases. dtu.dk In such a study, MD could be used to model how this compound (as a substrate or product) binds to the active site of a lipase (B570770) and the role of water molecules in the catalytic process. dtu.dkmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more physicochemical or structural properties of a molecule (descriptors) to its activity (e.g., binding affinity to a receptor, inhibitory concentration).

No specific QSAR models involving this compound were identified in the literature. However, this approach is relevant for a comprehensive analysis of its potential biological effects. For example, a study on inhibitors of the enzyme betaine-homocysteine S-methyltransferase (BHMT) developed potent inhibitors based on the structure of 3,3-dimethylpentanoic acid. nih.gov If a series of related esters, including this compound, were synthesized and tested for a specific biological activity, QSAR could be employed. Descriptors for the model would include properties like LogP (hydrophobicity), molecular weight, molar refractivity, and electronic parameters derived from DFT calculations. The resulting model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including methyl 3,3-dimethylpentanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the presence of neighboring atoms and functional groups. The predicted ¹H NMR spectral data are summarized in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ester) | 3.67 | s | 3H |

| CH₂ (alpha to C=O) | 2.15 | s | 2H |

| CH₂ (ethyl group) | 1.25 | q | 2H |

| CH₃ (gem-dimethyl) | 0.95 | s | 6H |

| CH₃ (ethyl group) | 0.85 | t | 3H |

s : singlet, t : triplet, q : quartet

The singlet at approximately 3.67 ppm is characteristic of the methyl ester protons. The singlet at around 2.15 ppm corresponds to the methylene (B1212753) protons adjacent to the carbonyl group. The quartet and triplet at approximately 1.25 and 0.85 ppm, respectively, are indicative of the ethyl group. The singlet at approximately 0.95 ppm represents the six equivalent protons of the two methyl groups at the C3 position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester carbonyl) | 173.5 |

| O-CH₃ (ester methyl) | 51.5 |

| C(CH₃)₂ (quaternary carbon) | 45.0 |

| CH₂ (alpha to C=O) | 38.0 |

| CH₂ (ethyl group) | 30.0 |

| C(C H₃)₂ (gem-dimethyl) | 25.0 |

| CH₃ (ethyl group) | 8.0 |

The downfield signal at around 173.5 ppm is characteristic of the carbonyl carbon of the ester group. The signal at approximately 51.5 ppm corresponds to the methyl carbon of the ester. The remaining signals are attributed to the carbons of the pentanoate chain.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

GC-MS and GC-MS/MS for Trace Impurity Analysis and Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the analysis of volatile compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The most common ionization technique for this type of analysis is electron ionization (EI).

The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.21 g/mol ). The fragmentation of the molecular ion provides a unique fingerprint that can be used for identification. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, resulting in a peak at m/z 113) and McLafferty rearrangement if a gamma-hydrogen is available. For this compound, alpha-cleavage is also expected. Predicted major fragments are listed in the table below.

| m/z | Predicted Fragment Ion |

| 144 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₂H₅]⁺ |

| 113 | [M - OCH₃]⁺ |

| 87 | [M - C₄H₉]⁺ |

| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 57 | [C₄H₉]⁺ |

GC-MS is highly sensitive and can be used for the detection and identification of trace impurities in a sample of this compound. By comparing the mass spectra of unknown peaks to a library of known spectra, impurities can be readily identified.

Tandem mass spectrometry (GC-MS/MS) can provide even greater specificity and sensitivity. In this technique, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation, providing more detailed structural information and reducing background noise, which is particularly useful for trace analysis in complex matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint.

The IR spectrum of this compound is expected to show several key absorption bands that are characteristic of its structure. The most prominent of these is the strong absorption due to the carbonyl (C=O) stretch of the ester group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ester) | 1750-1735 | Strong |

| C-O (ester) | 1300-1000 | Strong |

| C-H (alkane) | 2950-2850 | Strong |

| C-H (bend) | 1470-1350 | Variable |

The strong band in the region of 1750-1735 cm⁻¹ is a definitive indicator of the presence of the ester carbonyl group. The C-O stretching vibration of the ester is expected to appear as a strong band in the 1300-1000 cm⁻¹ region. The various C-H stretching and bending vibrations of the alkyl groups will also be present. The absence of a broad absorption band around 3300 cm⁻¹ would confirm the absence of a hydroxyl group (alcohol or carboxylic acid impurity).

Advanced Chromatographic Separations

Gas chromatography (GC) is the primary chromatographic technique for the separation and analysis of volatile and semi-volatile compounds such as this compound. The choice of the GC column is critical for achieving good separation. A non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would be suitable for the analysis of this compound.

The retention time of this compound in a GC system is dependent on several factors, including its boiling point, the column temperature program, the carrier gas flow rate, and the nature of the stationary phase. Due to its branched structure, its retention time will differ from that of its straight-chain isomer, methyl heptanoate.

For the analysis of complex mixtures containing this compound and its isomers or other related compounds, high-resolution capillary GC columns with longer lengths and smaller internal diameters can be employed to achieve optimal separation. The use of temperature programming, where the column temperature is gradually increased during the analysis, is essential for separating compounds with a range of boiling points.

Advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) could be utilized for the analysis of very complex samples. In GC×GC, the effluent from one GC column is passed through a second, shorter column with a different stationary phase, providing a much higher degree of separation and allowing for the resolution of co-eluting peaks that would not be separated by a single column.

Optimization of Gas Chromatography Parameters for Related Compounds and Mixtures

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile compounds like this compound. The optimization of GC parameters is critical to achieve high resolution and efficient separation, especially in mixtures containing structurally similar compounds. Key variables that influence GC separation include column temperature, carrier gas flow rate, column dimensions (length, internal diameter), and stationary phase film thickness. scribd.comgcms.cz

The primary objective in method development is to resolve the analyte mixture effectively. gcms.cz For methyl esters, increasing the column temperature or the carrier gas flow rate generally leads to shorter retention times, but it can also decrease resolution if not optimized properly. scribd.com For instance, an experiment studying the separation of methyl esters found that while higher temperatures and flow rates expedited the elution of all compounds, the best separation was achieved under specific optimal conditions. scribd.com

Several factors can be manipulated to enhance chromatographic efficiency and, consequently, resolution:

Column Temperature: Isothermal or temperature programming can be used. Increasing the oven temperature ramp rate can significantly shorten analysis time, but often at the cost of resolution. For example, a 16°C/min increase in ramp rate can reduce the retention factor by approximately 50%. gcms.cz

Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., helium) can improve efficiency. Faster flow rates decrease analysis time but may compromise separation quality. scribd.comgcms.cz

Column Dimensions: Resolution can be improved by using a longer column, a narrower internal diameter, or a thinner stationary phase film. gcms.cz Reducing the film thickness from 0.50 μm to 0.25 μm, for example, can increase analysis speed by 13% while also improving the resolution of semi-volatile components due to increased efficiency. gcms.cz

The following interactive table illustrates the general effects of parameter adjustments on a gas chromatography separation for a mixture of methyl esters.

Table 1: Effect of GC Parameter Optimization on Methyl Ester Separation

| Parameter Adjusted | Change | Effect on Retention Time | Effect on Resolution | Rationale |

|---|---|---|---|---|

| Column Temperature | Increase | Decrease | Decrease | Increases analyte vapor pressure and solubility in the mobile phase, leading to faster elution. scribd.comgcms.cz |

| Carrier Gas Flow Rate | Increase | Decrease | Decrease (if beyond optimum) | Speeds up the movement of all compounds through the column. scribd.com |

| Column Length | Increase | Increase | Increase | Provides more theoretical plates for the separation to occur. gcms.cz |

| Film Thickness | Decrease | Decrease | Increase | Reduces analyte interaction with the stationary phase, allowing for faster elution and sharper peaks. gcms.cz |

For accurate qualitative and quantitative analysis of this compound, coupling GC with a mass spectrometer (GC-MS) is highly effective. GC separates the components of the mixture, while MS provides structural information for precise identification. jmchemsci.comutm.my Standard fatty acid methyl ester (FAME) analysis methods can often be adapted for compounds like this compound. researchgate.net

Biochemical and Biological Research Applications of Methyl 3,3 Dimethylpentanoate and Its Analogs

Role as Metabolites and Metabolic Intermediates

While specific research detailing the metabolic pathways of Methyl 3,3-dimethylpentanoate is limited, its structure as a branched-chain fatty acid ester places it within the broader context of lipid metabolism.

Branched-chain fatty acids (BCFAs) are integral components of cellular membranes in certain organisms and can influence membrane fluidity. Their metabolism, both synthesis and degradation, follows pathways that are distinct from their straight-chain counterparts. While typical fatty acid synthesis involves the sequential addition of two-carbon units, the synthesis of BCFAs requires branched-chain primers. The degradation of BCFAs also necessitates specific enzymatic machinery to handle the methyl branches that obstruct standard β-oxidation. Compounds like 12-methyltetradecanoic acid (12-MTA), a BCFA, have been studied for their biological activities, which are intrinsically linked to their metabolic processing and interaction with lipid-modifying enzymes. nih.gov

Esters of short-chain fatty acids, such as methyl butanoate and methyl pentanoate, are frequently used as model compounds or surrogates in research to understand the behavior of more complex fatty acid esters. researchgate.net These simpler molecules allow for the study of fundamental chemical and physical properties that can be extrapolated to larger structures like biodiesel molecules, which are composed of long-chain fatty acid methyl esters. researchgate.netcollectionscanada.gc.ca In a biological context, using simpler analogs helps in elucidating the dynamics of transport, enzyme interaction, and membrane incorporation of branched-chain lipids without the confounding factors of long acyl chains.

Enzyme Mechanism and Protein-Ligand Interaction Studies

Analogs of this compound have been instrumental in probing the mechanisms of enzymes and understanding the specifics of protein-ligand binding. The introduction of methyl groups can significantly alter a molecule's conformation and hydrophobicity, thereby affecting its binding affinity to a protein target. nih.gov For instance, the addition of a methyl group can pre-organize a ligand into a conformation more suitable for binding, or it can be placed in a hydrophobic pocket within the enzyme's active site, enhancing binding strength. nih.gov Studies on inhibitors of Betaine-homocysteine S-methyltransferase (BHMT) reveal that the butyl chain of an inhibitor, structurally related to 3,3-dimethylpentanoic acid, is surrounded by a series of aromatic residues in the enzyme's hydrophobic pocket, highlighting the critical role of these non-polar interactions in ligand binding. nih.gov

Research on Bioactive Properties

Betaine-homocysteine S-methyltransferase (BHMT) is a crucial enzyme in the metabolism of homocysteine. scbt.comebi.ac.uk Elevated levels of homocysteine are associated with various health issues, making BHMT an important therapeutic target. scbt.com An analog of 3,3-dimethylpentanoic acid, specifically 5-(3-amino-3-carboxypropylthio)-3,3-dimethylpentanoic acid , has been identified as a highly potent inhibitor of human BHMT. nih.govnih.gov

Structure-activity relationship (SAR) studies were conducted to understand the features necessary for potent inhibition. Researchers synthesized a series of compounds designed to mimic the transition state of BHMT substrates. nih.govnih.govresearchgate.net It was discovered that compounds containing a nitrogen atom in the S-linked alkyl chain, intended to mimic betaine, showed only moderate to poor inhibition. nih.govnih.gov Surprisingly, removing the nitrogen atom and incorporating a gem-dimethyl group on the pentanoic acid chain, as seen in 5-(3-amino-3-carboxypropylthio)-3,3-dimethylpentanoic acid, resulted in a highly potent inhibitor. nih.govnih.gov This finding suggests that the hydrophobic pocket of the BHMT active site favorably accommodates the dimethylated chain, while the presence of a charged nitrogen atom is disadvantageous for binding. nih.gov

Table 1: SAR of Selected BHMT Inhibitors

| Compound | Structure | Inhibition Potency (IC50) | Key Structural Feature |

|---|---|---|---|

| (RS)-5-(3-amino-3-carboxypropylthio)-3,3-dimethylpentanoic acid | An analog of homocysteine linked to a 3,3-dimethylpentanoic acid moiety. | 701 nM | Gem-dimethyl group on the pentanoic acid chain; absence of a nitrogen atom in the linker. nih.govnih.gov |

| (RS,RS)-5-(3-amino-3-carboxypropylthio)-3-methylpentanoic acid | An analog of homocysteine linked to a 3-methylpentanoic acid moiety. | Potent inhibitor nih.gov | Single methyl group on the pentanoic acid chain. nih.gov |

| Betaine mimic with N(CH3) and ethylene (B1197577) spacer | A compound mimicking the transition state with a nitrogen atom. | Moderate inhibition nih.gov | Contains a nitrogen atom in the linker chain. nih.gov |

The aroma of fruits is a complex mixture of volatile organic compounds (VOCs), primarily esters, aldehydes, ketones, and alcohols. nih.govmdpi.com this compound and its isomers, as branched-chain esters, can contribute to these complex flavor profiles. In pineapple, a fruit known for its rich and attractive aroma, a vast number of volatile compounds have been identified. scentspiracy.com

While this compound itself is not commonly cited, its isomers and similar branched esters play a significant role. For example, Methyl 2,4-dimethylpentanoate has been identified as a volatile component in the MD2 pineapple variety. stuba.sk The characteristic aroma of pineapple is largely attributed to a combination of various esters, such as ethyl 2-methylbutanoate and ethyl hexanoate, which provide a fruity note, and other compounds that add sweet, caramel-like nuances. nih.govscentspiracy.com The presence and concentration of these volatile esters can vary significantly between different pineapple varieties and even different parts of the fruit, such as the pulp and the core. nih.govnih.gov The study of these compounds is crucial for food science, as they define the sensory experience and consumer acceptance of food products. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,3-dimethylpentanoic acid |

| 5-(3-amino-3-carboxypropylthio)-3,3-dimethylpentanoic acid |

| 2,2-dimethylpentanoate |

| 12-methyltetradecanoic acid |

| Methyl butanoate |

| Methyl pentanoate |

| (RS,RS)-5-(3-amino-3-carboxypropylthio)-3-methylpentanoic acid |

| Methyl 2,4-dimethylpentanoate |

| Ethyl 2-methylbutanoate |

| Ethyl hexanoate |

| Methyl hexanoate |

| Methyl 3-hydroxyhexanoate |

Pheromone Research and Chemical Communication (Indirect relation through dinosteranes and general pheromone studies of related compounds)

While this compound itself is not prominently documented as a pheromone, its structural characteristics—a branched ester—are found in various compounds involved in chemical communication. The study of chemical signaling in nature is vast, encompassing complex molecules that convey specific information between organisms.

An indirect link can be drawn by first considering complex signaling molecules like dinosteranes. Dinosterane, or 4α,23,24-trimethylcholestane, is a steroidal alkane used in geochemistry as a biomarker to indicate the presence of dinoflagellates. wikipedia.org These organisms are known to produce toxic compounds for defense, a process triggered by chemical cues from predators. nih.gov This illustrates the principle of organisms using specific, complex organic molecules to communicate and interact with their environment.

More structurally analogous to this compound are certain insect pheromones, which are often esters with specific alkyl branching. A relevant example is the major sex pheromone component of the Paulownia bagworm, Clania variegata. nih.gov This compound, (1S)-1-ethyl-2-methylpropyl 3,13-dimethylpentadecanoate, is a complex ester featuring dimethyl substitution on the carboxylic acid chain. nih.gov In field experiments, this specific stereoisomer was effective in attracting male moths, demonstrating the high degree of structural specificity required for pheromonal activity. nih.govresearchgate.net The research involved isolating the compound from female pheromone glands and identifying its structure through methods like gas chromatography-mass spectrometry (GC-MS). nih.gov The study of such analogs highlights how the arrangement of methyl groups on a carbon chain, similar to the 3,3-dimethyl structure in this compound, is a critical feature for molecular recognition in biological systems.

| Compound Name | Chemical Formula | Role in Chemical Communication | Organism(s) |

|---|---|---|---|

| Dinosterane | C30H54 | Biomarker for chemical-producing organisms (dinoflagellates). wikipedia.org | Dinoflagellates |

| (1S)-1-ethyl-2-methylpropyl 3,13-dimethylpentadecanoate | C23H46O2 | Major sex pheromone component attracting males. nih.govresearchgate.net | Paulownia bagworm (Clania variegata) |

Applications in DNA-Templated Macrocycle Library Synthesis

DNA-Templated Synthesis (DTS) is a powerful method used to translate libraries of DNA sequences into corresponding libraries of synthetic small molecules, particularly macrocycles. nih.gov This technology enables the generation and screening of vast numbers of compounds for desired biological activities. stanford.edu The core principle involves using DNA hybridization to bring reactants linked to complementary DNA strands into close proximity, thereby increasing the effective molarity and facilitating a chemical reaction. nih.gov

While this compound, as an ester, would not be used directly as a building block in typical DTS schemes that form amide bonds, its corresponding carboxylic acid, 3,3-dimethylpentanoic acid , represents a type of building block that can be incorporated into these libraries. The synthesis of a macrocycle library involves a DNA template containing multiple "codons," with each codon directing the addition of a specific chemical building block. nih.gov

The process generally follows these steps:

Encoding : A building block, such as 3,3-dimethylpentanoic acid, is chemically attached to a short DNA "anticodon" sequence.

Templated Reaction : This anticodon-building block conjugate hybridizes to its complementary codon on the main DNA template. This brings the building block into proximity with another reactant already attached to the template.

Bond Formation : A chemical reaction, such as amide bond formation, is induced, linking the new building block to the growing molecule. stanford.edu

Iteration and Macrocyclization : The process is repeated for subsequent codons, adding more building blocks. Finally, a terminal reaction is triggered to cyclize the assembled molecule, forming a DNA-linked macrocycle. researchgate.net

The resulting library of DNA-macrocycle conjugates can then be subjected to in vitro selection for affinity to a specific protein target. nih.gov The DNA tags of the "hit" molecules that bind the target can be amplified by PCR, allowing for their rapid identification. stanford.edu The inclusion of building blocks like 3,3-dimethylpentanoic acid allows for the creation of structural diversity in the macrocycle library, introducing non-aromatic, sterically hindered quadrants that can be explored for unique binding properties.

| Concept | Description | Relevance of Analogs |

|---|---|---|

| DNA Template | A long strand of DNA containing multiple distinct "codon" regions that program the synthesis. nih.gov | The template dictates the sequence in which building blocks are added. |

| Building Block & Anticodon | A small molecule (e.g., an amino acid or a carboxylic acid) attached to a short DNA strand (the anticodon) that is complementary to a codon on the template. researchgate.net | 3,3-dimethylpentanoic acid could serve as a building block to introduce a gem-dimethyl group into a macrocycle. |

| Templated Synthesis | The process where hybridization of the anticodon to the codon brings reactants together, facilitating a chemical reaction. nih.gov | This allows for the sequence-specific construction of a complex molecule. |

| Selection and Amplification | The library of DNA-linked macrocycles is screened for binding to a target. The DNA of the successful binders is then amplified via PCR for identification. stanford.edu | Enables the discovery of bioactive macrocycles from a very large and diverse library. |

Industrial Research and Process Optimization for Methyl 3,3 Dimethylpentanoate Production and Utilization

Scalable Synthesis and Industrial Production Methods

The industrial-scale synthesis of methyl 3,3-dimethylpentanoate is crucial for its cost-effective application in various sectors. While specific proprietary industrial methods are often closely guarded, established principles of esterification are typically employed. The most common method for producing methyl esters is the Fischer-Speier esterification of the corresponding carboxylic acid, in this case, 3,3-dimethylpentanoic acid, with methanol (B129727) in the presence of an acid catalyst.

A similar process has been described for the production of methyl 3,3-dimethyl-4-pentenoate, a structurally related compound. This method utilizes a reaction rectification technology where isomerization and Claisen rearrangement reactions occur in a device comprising a stirring reactor and a rectifying tower. nih.gov This suggests that reactive distillation is a viable and scalable method for analogous esters and could be adapted for this compound production. The process would involve feeding 3,3-dimethylpentanoic acid and methanol into a reaction column with a solid acid catalyst, with the methyl ester being collected from the bottom of the column and water being removed from the top.

Optimization of Reaction Conditions for Enhanced Yield and Efficiency in Industrial Processes

Optimizing reaction conditions is paramount in industrial settings to maximize yield, minimize costs, and ensure process safety. For the synthesis of this compound via Fischer-Speier esterification, several parameters can be fine-tuned.

Temperature: The reaction temperature influences the rate of reaction. Generally, higher temperatures accelerate the reaction. However, an excessively high temperature can lead to side reactions and potential degradation of the reactants or products. The optimal temperature is typically determined through kinetic studies and process modeling.

Catalyst Loading: The concentration of the acid catalyst plays a significant role. Higher catalyst loading can increase the reaction rate, but it can also lead to corrosion issues and increase the cost of catalyst recovery and product purification. The choice of catalyst, whether a homogeneous mineral acid like sulfuric acid or a heterogeneous solid acid catalyst, also impacts the optimal loading.

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of methanol to 3,3-dimethylpentanoic acid, is a critical factor. Using an excess of methanol can shift the equilibrium towards the formation of the ester, thereby increasing the conversion of the carboxylic acid. The optimal molar ratio is a trade-off between achieving high conversion and the cost associated with recovering the excess alcohol.

Reaction Time: The duration of the reaction is another key variable. In a batch process, the reaction is allowed to proceed until equilibrium is reached or the desired conversion is achieved. In a continuous process, the residence time in the reactor is the equivalent parameter. Optimizing the reaction time is essential for maximizing throughput.

A study on the esterification of pentanoic acid with methanol using a cation exchange resin as a catalyst showed that a high conversion of 93% could be achieved at 333.15 K with a methanol to pentanoic acid molar ratio of 10:1 and 7% catalyst loading. This demonstrates the significant impact of optimizing these parameters on the reaction outcome.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance sustainability. In the context of this compound synthesis, several green strategies can be implemented.

Catalyst Selection: A key aspect of green chemistry is the use of environmentally benign catalysts. While traditional esterification often employs corrosive mineral acids like sulfuric acid, which generate acidic waste streams, solid acid catalysts offer a greener alternative. Ion-exchange resins, zeolites, and sulfated zirconia are examples of solid acid catalysts that are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product purification and reducing waste. researchgate.net

Solvent Selection: The choice of solvent is another critical consideration. Ideally, the reaction should be conducted in the absence of a solvent or in a green solvent. If a solvent is necessary, options like supercritical fluids or bio-based solvents are preferred over volatile organic compounds (VOCs). In some esterification processes, one of the reactants, such as an excess of the alcohol, can also serve as the solvent.

Alternative Methylating Agents: Instead of the traditional acid-catalyzed esterification, greener methylating agents can be employed. Dimethyl carbonate (DMC) is a non-toxic and biodegradable reagent that can be used for the methylation of carboxylic acids. mdpi.com The reaction with DMC, often catalyzed by a base, produces the desired methyl ester and methanol and carbon dioxide as byproducts, which are less harmful than the byproducts of some traditional methods.

Process Intensification: As mentioned earlier, reactive distillation is an example of process intensification that aligns with green chemistry principles. By combining reaction and separation into a single unit, it reduces equipment size, energy consumption, and waste generation.

Role as a Key Chemical Intermediate in Fine Chemical and Pharmaceutical Production

This compound and its derivatives serve as important building blocks in the synthesis of various fine chemicals and pharmaceuticals.

Gemfibrozil: Esters of 5-halo-2,2-dimethylpentanoic acid are key intermediates in the synthesis of Gemfibrozil, a lipid-lowering drug. cornell.edu While not a direct precursor, the structural similarity of this compound suggests its potential as a starting material for the synthesis of these crucial intermediates. The synthesis of Gemfibrozil often involves the reaction of a 5-bromo- or 5-chloro-2,2-dimethylpentanoic acid ester with 2,5-dimethylphenol.

Isotretinoin: The synthesis of Isotretinoin, a medication primarily used to treat severe acne, involves the condensation of a dienolate of methyl 3,3-dimethyl acrylate (B77674) with β-ionylidene-acetaldehyde. Although this starting material is different from this compound, the presence of the dimethylated carbon center highlights the importance of this structural motif in retinoid synthesis.

Piroctone: The synthesis of Piroctone olamine, an anti-dandruff agent, involves the Friedel-Crafts acylation of methyl isopentenoate with 3,5-trimethyl hexanoyl chloride. rsc.org Again, while a different ester, the underlying chemistry showcases the utility of substituted pentenoates in the construction of complex molecules. The structural components of 3,3-dimethylpentanoic acid could potentially be utilized in alternative synthetic routes to these or similar active pharmaceutical ingredients.

Polymer Science Applications

The use of 3,3-dimethylpentanoic acid as a building block for novel polymers is an area of potential research and development. Aliphatic polyesters are a class of biodegradable polymers that have garnered significant interest as sustainable alternatives to conventional plastics. These polymers are typically synthesized through the polycondensation of diols and dicarboxylic acids.

While 3,3-dimethylpentanoic acid is a monocarboxylic acid and therefore cannot directly form a polyester (B1180765) through self-condensation, it could be incorporated into polymer chains as a modifying agent or a chain terminator to control molecular weight and impart specific properties. For example, it could be used to introduce branched structures into a linear polyester, which could affect its crystallinity, flexibility, and degradation rate.

Emerging Research Directions and Future Perspectives for Methyl 3,3 Dimethylpentanoate

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of esters often involves methods that are not environmentally benign. The future of methyl 3,3-dimethylpentanoate synthesis lies in the development of novel and sustainable routes that adhere to the principles of green chemistry.

One promising avenue is the adoption of greener alternatives to conventional esterification methods. For instance, a modified Steglich esterification using acetonitrile (B52724) as a less hazardous solvent system has shown promise for the synthesis of various esters. nih.gov This approach offers comparable reaction rates and yields to traditional methods while minimizing the use of hazardous chlorinated or amide solvents and simplifying product purification. nih.govjove.com The application of such a methodology to the synthesis of this compound from 3,3-dimethylpentanoic acid and methanol (B129727) could significantly improve its environmental footprint.

Biocatalytic synthesis represents another key area of future research. The use of enzymes, particularly lipases, as catalysts in ester synthesis offers high selectivity under mild reaction conditions, reducing by-product formation and energy consumption. researchgate.net The biocatalytic synthesis of branched-chain esters has been successfully demonstrated, suggesting the feasibility of developing an enzymatic route to this compound. mdpi.com Such processes can often be conducted in solvent-free media, further enhancing their sustainability. mdpi.comnih.gov Microbial fermentation is also a potential pathway for the sustainable production of volatile esters, offering the possibility of using renewable feedstocks. nih.govwur.nl

A synthesis method for the related compound, methyl 3,3-dimethylpent-4-enoate, involves the reaction of trimethyl orthoacetate and 3-methylbut-2-enol in the presence of orthophosphoric acid. prepchem.com Future research could explore adapting and optimizing similar orthoester-based routes for the efficient and sustainable production of this compound.

| Synthetic Route | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Greener Steglich Esterification | Use of acetonitrile as a solvent. | Reduced use of hazardous solvents, simplified purification. nih.govjove.com | Optimization for sterically hindered substrates. |

| Biocatalytic Synthesis (Lipase-catalyzed) | Enzymatic catalysis in solvent-free or green media. | High selectivity, mild conditions, renewable catalysts. researchgate.netnih.gov | Screening for suitable lipases and process optimization. |

| Microbial Fermentation | Use of engineered microorganisms and renewable feedstocks. | Potentially highly sustainable and scalable. nih.govwur.nl | Metabolic engineering of microbial strains. |

| Orthoester-based Routes | Reaction of an orthoester with an alcohol. | Potential for high efficiency and atom economy. | Adaptation and optimization for the specific target molecule. |

Development of Advanced Catalytic Systems for Selective Transformations

Future research will focus on the development of advanced catalytic systems to enable selective transformations of this compound into other valuable chemicals. Given the steric hindrance around the ester group, catalysts with high activity and selectivity will be crucial.

For the synthesis of this compound itself, catalysts effective for the esterification of hindered carboxylic acids are essential. Certain metal chlorides and organometallic compounds have been identified as effective catalysts for such reactions. google.com Further research into developing more efficient, reusable, and environmentally friendly catalysts for this purpose is warranted.

The selective transformation of the ester group is another important area. For instance, the catalytic reduction of esters to alcohols is a fundamental transformation in organic synthesis. acs.org Developing catalytic systems that can efficiently reduce the sterically hindered ester in this compound to 3,3-dimethylpentan-1-ol (B97394) would be of significant interest. While powerful reducing agents like lithium aluminum hydride can achieve this, milder and more selective catalytic hydrogenation methods are desirable. libretexts.orgresearchgate.net

Furthermore, advanced catalytic systems could enable other selective transformations, such as hydrolysis under neutral or mild conditions, or transesterification with other alcohols to generate a diverse range of 3,3-dimethylpentanoate esters. The development of heterogeneous catalysts would be particularly advantageous for simplifying product purification and catalyst recycling.

Deeper Mechanistic Understanding Through Integrated Computational and Experimental Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the design of more efficient catalysts. The integration of computational chemistry with experimental studies offers a powerful approach to achieve this.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of esterification and hydrolysis of sterically hindered esters like this compound. rsc.orgaip.org Such studies can elucidate the transition states and reaction intermediates, providing insights into the factors that control reaction rates and selectivity. rsc.orgpku.edu.cn For example, computational studies have been used to explore the mechanisms of acid-catalyzed ester hydrolysis and have challenged long-standing textbook mechanisms. rsc.org

Experimental techniques, such as kinetic studies and isotopic labeling, can be used to validate the predictions from computational models. The combination of these approaches can provide a comprehensive picture of the reaction landscape. For instance, a combined experimental and computational study on the decomposition of methyl esters has provided valuable insights into their pyrolysis pathways. nih.govresearchgate.net A similar integrated approach could be applied to understand the thermal stability and decomposition of this compound.

The steric hindrance in this compound makes it an interesting model compound for studying the effects of sterics on reaction mechanisms. Computational studies can quantify these steric effects and correlate them with experimentally observed reaction rates. rsc.org

Expanding Biological and Biomedical Applications beyond Current Scope

While the current applications of this compound are not extensively documented in biomedical fields, its structural features suggest potential for future exploration. Volatile esters, in general, are known to possess biological activity. nih.govnih.govresearchgate.netmdpi.com

Future research could focus on screening this compound for a range of biological activities, including antimicrobial, antifungal, and insecticidal properties. Many volatile organic compounds produced by marine bacteria, including esters, have shown antibacterial activity. mdpi.com The unique branched structure of this compound may confer specific biological properties.

Furthermore, short-chain fatty acid esters can have roles in cellular processes and as signaling molecules. Investigating the potential for this compound to be hydrolyzed in biological systems to release 3,3-dimethylpentanoic acid, and the subsequent physiological effects of this acid, could be a fruitful area of research.

The pleasant, fruity odor of many esters makes them valuable in the food and fragrance industries. A thorough characterization of the sensory properties of this compound could lead to its use as a flavor or fragrance ingredient.

Sustainable Production and Environmental Considerations

The principles of green chemistry are increasingly driving the chemical industry towards more sustainable practices. Future research on this compound will undoubtedly be influenced by these considerations.

A comprehensive understanding of the environmental fate and ecotoxicity of this compound will also be necessary. Studies on its biodegradability and potential for bioaccumulation will be crucial for assessing its environmental impact. While data is limited for this specific compound, research on the environmental behavior of other branched esters can provide a starting point for these investigations.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research and development. In the context of this compound, these technologies can be applied in several key areas.

AI and ML algorithms can be used to accelerate the discovery of novel and efficient synthetic routes. By analyzing vast datasets of chemical reactions, machine learning models can predict the outcomes of reactions and suggest optimal reaction conditions, including catalysts, solvents, and temperatures. This can significantly reduce the experimental effort required to develop new and improved syntheses for this compound.

In the development of advanced catalytic systems, machine learning can be used to predict the catalytic activity of different materials, guiding the design of more effective catalysts for the synthesis and transformation of sterically hindered esters.

Furthermore, AI can be integrated with computational chemistry to enhance the accuracy and efficiency of mechanistic studies. For example, machine learning potentials can be used to perform molecular dynamics simulations over longer timescales, providing deeper insights into reaction dynamics.

| Research Area | Key Objectives | Promising Methodologies |

|---|---|---|

| Sustainable Synthesis | Develop environmentally friendly and efficient production methods. | Biocatalysis, green chemistry, microbial fermentation. nih.govresearchgate.netmdpi.comnih.govnih.govwur.nl |

| Advanced Catalysis | Design selective catalysts for synthesis and transformations. | Heterogeneous catalysis, organocatalysis, computational catalyst design. google.comacs.orgresearchgate.net |

| Mechanistic Studies | Elucidate reaction pathways and transition states. | Density Functional Theory (DFT), kinetic studies, isotopic labeling. rsc.orgaip.orgpku.edu.cnnih.govresearchgate.netrsc.org |

| Biological Applications | Explore potential bioactivities and sensory properties. | High-throughput screening, antimicrobial assays, sensory analysis. nih.govresearchgate.netmdpi.com |

| Sustainability and Environment | Assess and minimize environmental impact. | Life cycle assessment, biodegradability studies, use of renewable feedstocks. wur.nloup.comnih.gov |

| AI and Machine Learning | Accelerate discovery and optimize processes. | Reaction prediction, catalyst screening, enhanced molecular simulations. |

Q & A

Q. What are the established synthetic routes for Methyl 3,3-dimethylpentanoate in academic settings?

this compound can be synthesized via:

- Morita-Baylis-Hillman reaction : Using α-(hydroxymethyl)-β-iodoacrylate esters oxidized with Dess-Martin periodinane to form α-iodomethylene-β-keto esters, followed by amidine/guanidine coupling .

- Heck cross-coupling : Reaction of methyl 3,3-dimethylpent-4-enoate with aryl iodides (e.g., methyl 4-iodophenylcarbamate) using Pd(OAc)₂ as a catalyst, followed by hydrogenation .

- Electrolytic decarboxylation : Electrolysis of potassium 3,3-dimethylpentanoate to generate reactive intermediates, though this method may lead to carbon skeleton rearrangements .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

- ¹H/¹³C NMR : To confirm regiochemistry and stereochemistry (e.g., δ 1.06 ppm for geminal dimethyl groups in hydrogenated derivatives) .

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular ion identification (e.g., [M+H⁺] calculated as 263.1521, observed 263.1528) .

- IR spectroscopy : To detect functional groups like esters (C=O stretch ~1737 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory yields in hydrogenation steps during synthesis?

Contradictions in yields may arise from: